7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a quinazolinone derivative featuring a benzyl substituent at position 7, a [1,3]dioxolo ring fused to the quinazolinone core, and a sulfanyl-linked 3-phenyl-1,2,4-oxadiazole moiety. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
7-benzyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c30-24-18-11-20-21(32-15-31-20)12-19(18)26-25(29(24)13-16-7-3-1-4-8-16)34-14-22-27-23(28-33-22)17-9-5-2-6-10-17/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOCBKLVXSSEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving appropriate diol precursors.
Attachment of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Formation of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles.
Final Assembly: The final compound is assembled by linking the 1,2,4-oxadiazole moiety to the quinazolinone core via a sulfanyl bridge, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or alcohols.
Substitution: The benzyl group and the phenyl ring in the oxadiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazole have shown promising activity against various bacterial strains. The incorporation of the 3-phenyl group enhances this activity, making it a candidate for further development into antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is another area of interest. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This property makes them potential candidates for treating inflammatory diseases .
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization strategies. The synthetic pathways often utilize readily available precursors and reagents to enhance yield and purity.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Benzylamine + Aldehyde | Formation of benzyl-substituted intermediate |
| 2 | Cyclization | Oxadiazole precursor | Formation of oxadiazole ring |
| 3 | Functionalization | Sulfhydryl reagent | Introduction of sulfanyl group |
| 4 | Final Cyclization | Dioxole precursor | Formation of final compound |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the oxadiazole framework and evaluated their anticancer activity against various cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range against MCF-7 cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related oxadiazole compounds. It was found that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is likely multifaceted, involving interactions with various molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can enhance the compound’s binding affinity and selectivity for specific targets. The sulfanyl bridge may facilitate the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Ethyl vs. Benzyl Substitution at Position 7
The compound BB72195 (7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one) shares the same core but substitutes the benzyl group with an ethyl chain at position 7 . Key differences include:
- Molecular Weight : The benzyl group increases molecular weight (estimated ~434 g/mol vs. 408.43 g/mol for BB72195), enhancing lipophilicity (clogP ~3.8 vs. ~3.2).
- Binding Affinity : The bulkier benzyl group may improve hydrophobic interactions in enzyme active sites, as seen in kinase inhibitors where aromatic substituents enhance potency .
Methoxy-Substituted Quinazolinones
In , a methoxy-substituted quinazolinone derivative (4l) demonstrated synthesis via Suzuki coupling, highlighting the role of electron-donating methoxy groups in stabilizing resonance structures .
Heterocyclic Modifications
1,2,4-Oxadiazole vs. Triazole Moieties
The oxadiazole ring in the target compound contrasts with triazole-containing analogs (e.g., 10a in ). Key distinctions:
Sulfanyl vs. Alkoxy Linkers
The sulfanyl (-S-) linker in the target compound differs from alkoxy (-O-) linkages in analogs like 10a . Sulfur’s larger atomic radius and polarizability may enhance membrane permeability compared to oxygen-based linkers.
Data Tables
Table 1: Structural and Physicochemical Comparison
*clogP estimated using ChemDraw v22.0.
Biological Activity
7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1112025-93-0) is a complex organic compound that integrates a quinazolinone core with a dioxole ring and a 1,2,4-oxadiazole moiety. This unique structure suggests potential biological activities relevant to medicinal chemistry and therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 470.5 g/mol. The diverse functional groups present in its structure enable various chemical interactions that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H18N4O4S |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 1112025-93-0 |
The biological activity of this compound is likely multifaceted. The quinazolinone core may interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can enhance binding affinity and selectivity for specific targets, while the sulfanyl bridge may facilitate cell membrane penetration, increasing bioavailability .
Biological Activity Studies
Recent studies have highlighted the potential of oxadiazole derivatives in various biological applications:
- Antiviral Activity : Compounds containing the oxadiazole moiety have been investigated for their inhibitory effects on the main protease (Mpro) of SARS-CoV-2. For instance, a related compound demonstrated an IC50 value of 5.27 μM against Mpro, suggesting that derivatives like this compound could exhibit similar or improved antiviral activity through structural optimization .
- Antimicrobial Properties : Oxadiazoles are known for their antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains and could be developed into potent antimicrobial agents .
- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that oxadiazole derivatives can act as analgesics and anti-inflammatory agents. This is particularly relevant for compounds designed to target pain pathways or inflammatory responses in diseases such as arthritis .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A study focused on the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications to the benzyl group significantly influenced antiviral potency. The most active derivative exhibited an IC50 value of 5.27 μM against Mpro of SARS-CoV-2. This study underscores the potential of structurally related compounds in developing effective antiviral therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated a series of N-substituted oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics, suggesting a promising avenue for new antimicrobial agents derived from oxadiazoles .
Q & A
Basic Questions
Q. What are the key steps in synthesizing 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Cyclocondensation : Formation of the quinazolinone core using temperature-controlled reactions (e.g., reflux in acetic acid) .
- Functionalization : Introduction of the benzyl and oxadiazole groups via nucleophilic substitution (e.g., using dimethyl sulfoxide as a solvent) .
- Purification : Chromatography (normal or reverse-phase) to isolate the product, with yields typically ranging from 50–75% depending on reaction optimization .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify hydrogen environments and carbon frameworks (e.g., characteristic peaks for the benzodioxole and oxadiazole groups) .
- FT-IR : Confirmation of functional groups like C=O (quinazolinone) and C-S (sulfanyl) bonds .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S content to confirm purity (>95%) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMSO, DMF) but is sparingly soluble in water. Solubility can be enhanced using co-solvents like ethanol .
- Stability : Stable at neutral pH but prone to hydrolysis under strongly acidic/basic conditions. Long-term storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Systematically alter substituents (e.g., benzyl, oxadiazole) and evaluate effects on bioactivity. For example:
| Modified Group | Biological Activity Trend | Reference Compound |
|---|---|---|
| Benzyl → 4-Chlorophenyl | Increased antimicrobial activity | |
| Oxadiazole → Triazole | Enhanced anti-inflammatory effects |
- Functional Assays : Use in vitro models (e.g., enzyme inhibition, cell viability assays) to correlate structural changes with activity .
Q. How can reaction yields be optimized using statistical models like Design of Experiments (DoE)?
- Methodological Answer :
- Parameter Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via fractional factorial designs .
- Bayesian Optimization : Machine learning algorithms to predict optimal conditions (e.g., 72% yield achieved at 80°C, 1:3 reagent ratio) .
- Validation : Confirm reproducibility using central composite designs and adjust for scale-up .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Purity Validation : Ensure >95% purity via HPLC (C18 columns, acetonitrile/water gradient) to exclude impurities as confounding factors .
- Assay Standardization : Use orthogonal assays (e.g., fluorescence-based and colorimetric readouts) to confirm activity .
- Meta-Analysis : Compare data across studies while controlling for variables like cell line heterogeneity or incubation times .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- DFT Calculations : Analyze electron distribution to identify reactive sites (e.g., sulfanyl group as a nucleophilic hotspot) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
